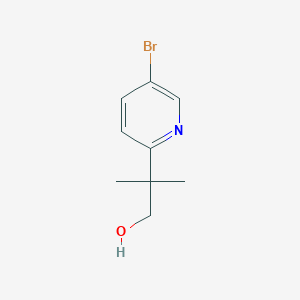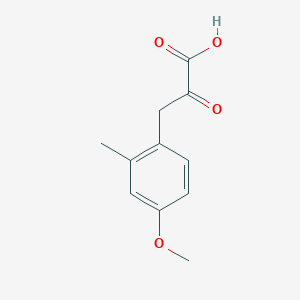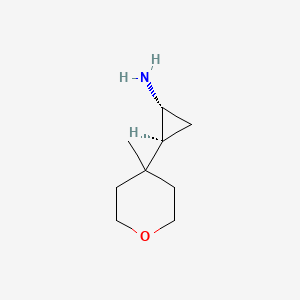
2-Amino-2-(2-phenylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2-phenylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H15NO. It is also known by its IUPAC name, 2-([1,1’-biphenyl]-2-yl)-2-aminoethan-1-ol. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a biphenyl structure, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-phenylphenyl)ethan-1-ol typically involves the reaction of 2-bromobiphenyl with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the amino group from glycine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of intermediate compounds, leading to the formation of the desired product. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(2-phenylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of biphenyl-2-carbaldehyde or biphenyl-2-carboxylic acid.
Reduction: Formation of 2-amino-2-(2-phenylphenyl)ethanamine.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-2-(2-phenylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2-phenylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(2-phenylphenyl)ethan-1-ol: Similar structure but with different positioning of functional groups.
2-Amino-2-phenylethan-1-ol: Lacks the biphenyl structure, making it less versatile in certain reactions.
Ethanolamine: A simpler compound with only an amino and hydroxyl group, used widely in industrial applications.
Uniqueness
2-Amino-2-(2-phenylphenyl)ethan-1-ol is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler analogs. This makes it a valuable compound in the synthesis of more complex molecules and in applications requiring specific interactions with biological targets.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
2-amino-2-(2-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H15NO/c15-14(10-16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14,16H,10,15H2 |
Clé InChI |
BIMIHJHBORQVQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


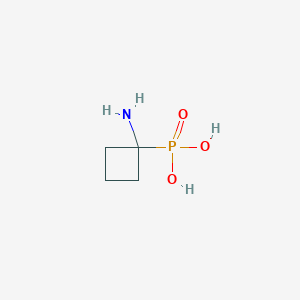
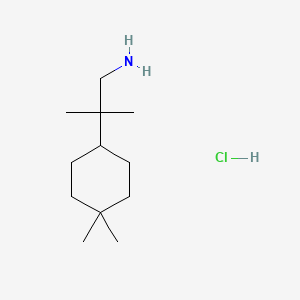
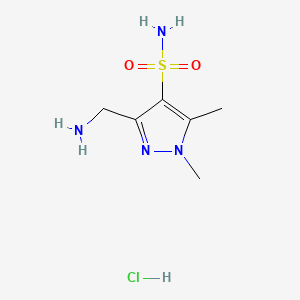

![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride](/img/structure/B13587305.png)


